REACTION_SMILES
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[C:24]([O-:25])(=[O:26])[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[C:38]([O-:39])(=[O:40])[CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH3:51].[CH2:11]([CH2:12][CH2:13][CH3:14])[N:15]=[C:16]=[O:17].[CH2:52]([Sn+2:53][CH2:54][CH2:55][CH2:56][CH3:57])[CH2:58][CH2:59][CH3:60].[CH3:61][CH2:62][N:63]([CH2:64][CH3:65])[CH2:66][CH3:67].[OH:1][c:2]1[cH:3][cH:4][c:5]([N:8]=[C:9]=[S:10])[cH:6][cH:7]1.[cH:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([N:8]=[C:9]=[S:10])[cH:6][cH:7]1)[C:16]([NH:15][CH2:11][CH2:12][CH2:13][CH3:14])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCCCCCCC(=O)[O-]
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Name
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCCCCCCCCCCC(=O)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCN=C=O
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Name
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CCCC[Sn+2]CCCC
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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CCCC[Sn+2]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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Oc1ccc(N=C=S)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCCCNC(=O)Oc1ccc(N=C=S)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |